3-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-3-(4-propoxyphenyl)propanoic acid
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is a complex organic compound featuring a benzodioxole moiety and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the formamido group. The final step involves the coupling of the propoxyphenyl group to the propanoic acid backbone. Common reagents used in these reactions include palladium catalysts, organic solvents like dichloromethane, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The formamido group can be reduced to an amine.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety yields quinones, while reduction of the formamido group produces amines .
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately causing cell death. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy, as it involves the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NO6 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxole-5-carbonylamino)-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H21NO6/c1-2-9-25-15-6-3-13(4-7-15)16(11-19(22)23)21-20(24)14-5-8-17-18(10-14)27-12-26-17/h3-8,10,16H,2,9,11-12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
JGVXLMNKLLXCII-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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